Lithium pyrrolidinoborohydride 1M solu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

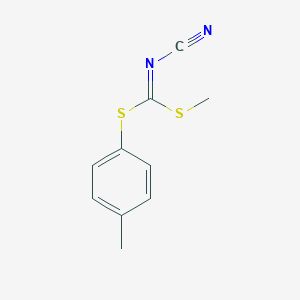

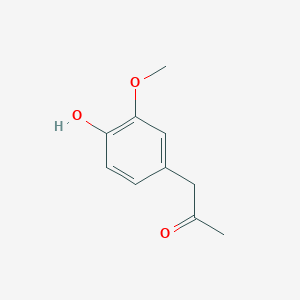

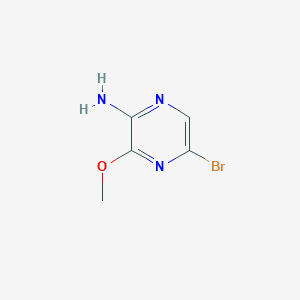

Lithium pyrrolidinoborohydride 1M solu, also known as Lithium trihydro-1-pyrrolidinylborate, is a reducing agent used for the reduction of carbonic and carboxylic acid derivatives . It is also a reagent for reduction-amination reactions . The CAS Number is 144188-76-1 .

Molecular Structure Analysis

The empirical formula of Lithium pyrrolidinoborohydride 1M solu is C4H11BLiN . The molecular weight is 90.89 .Chemical Reactions Analysis

Lithium pyrrolidinoborohydride 1M solu is capable of reducing a variety of functional groups . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .Physical And Chemical Properties Analysis

Lithium pyrrolidinoborohydride 1M solu has a density of 0.890 g/mL at 25 °C . The flashing point is 0-1°F .Scientific Research Applications

Reduction of Carbonyl Compounds

LiPyrBH is commonly employed in the reduction of carbonyl compounds to alcohols. It is particularly effective in reducing ketones and aldehydes to their corresponding secondary and primary alcohols, respectively. This reaction is crucial in the synthesis of complex organic molecules and pharmaceuticals .

Stereoselective Reductions

Due to its chiral nature, LiPyrBH can be used for stereoselective reductions , providing control over the stereochemistry of the resulting product. This is particularly important in the synthesis of enantiomerically pure substances, which are essential in the creation of drugs with specific biological activities .

Reduction-Amination Reactions

LiPyrBH facilitates reduction-amination reactions , where it not only reduces a carbonyl group but also introduces an amine group in a single step. This dual functionality is valuable in the synthesis of amines, which are key building blocks in the production of various agrochemicals and pharmaceuticals .

Reducing Agent for Acid Derivatives

It serves as a reducing agent for acid derivatives , such as esters and amides, to alcohols and amines. This application is significant in the modification of biomolecules and the preparation of complex organic compounds .

Transfer of Amine Moiety

LiPyrBH can transfer the amine moiety in certain reactions, such as the reaction with halopyridines and primary alkyl methanesulfonates. This property is exploited in the synthesis of nitrogen-containing heterocycles, which are common structures in many pharmaceuticals .

Reduction of Nitro Compounds

The compound is effective in the reduction of nitro compounds to amines. This reaction is widely used in the synthesis of dyes, agrochemicals, and pharmaceuticals, where the amino group plays a critical role in the biological activity of these compounds .

Deprotection of Carbonyl Protecting Groups

LiPyrBH is utilized in the deprotection of carbonyl protecting groups . Protecting groups are often used in multi-step organic syntheses to prevent certain functional groups from reacting. LiPyrBH can selectively remove these protecting groups without affecting other parts of the molecule .

Polymer Research

In polymer research , LiPyrBH is used to modify polymer chains or to create block copolymers. Its ability to reduce certain functional groups on polymers allows for the introduction of different chemical functionalities, which can alter the physical properties of the polymers .

Safety and Hazards

Mechanism of Action

Target of Action

Lithium Pyrrolidinoborohydride (LiPyrBH) primarily targets carbonic and carboxylic acid derivatives . It acts as a reducing agent, capable of reducing a variety of functional groups .

Mode of Action

LiPyrBH interacts with its targets through a reduction-amination reaction . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .

Biochemical Pathways

It is known that the compound plays a significant role in the reduction of carbonic and carboxylic acid derivatives . This reduction process can influence various biochemical pathways, particularly those involving these derivatives.

Result of Action

The primary result of LiPyrBH’s action is the reduction of carbonic and carboxylic acid derivatives . This can lead to changes at the molecular and cellular levels, depending on the specific compounds involved and the context in which the reaction takes place.

Action Environment

The action, efficacy, and stability of LiPyrBH are influenced by several environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Furthermore, its density and refractive index can also vary with temperature . It’s important to note that LiPyrBH is classified as a hazardous material that can set free flammable gases upon contact with water .

properties

InChI |

InChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURJQCOSTCRYPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

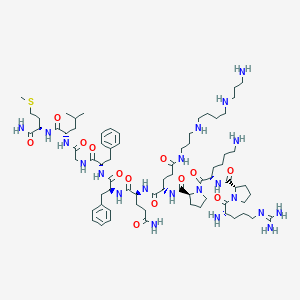

[Li+].[B-]N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635656 |

Source

|

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium pyrrolidinoborohydride 1M solu | |

CAS RN |

144188-76-1 |

Source

|

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.